Pubchem_71339157

Description

PubChem Compound Identifier (CID) 71339157 is a unique entry in the PubChem database, a comprehensive public repository managed by the National Center for Biotechnology Information (NCBI) .

- Chemical structure (represented via SMILES, InChI, or 2-D/3-D conformers).

- Computed descriptors (e.g., molecular weight, topological polar surface area).

- Links to bioassay data, literature, and related substances .

For CID 71339157, users would typically access its Compound Summary page, which aggregates data from diverse sources, including bioactivity profiles, associated genes/proteins, and safety information . PubChem’s structure standardization ensures consistency in chemical representation, enabling reliable comparisons with analogs .

Properties

CAS No. |

116464-63-2 |

|---|---|

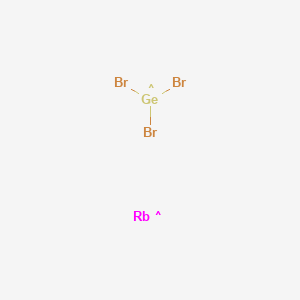

Molecular Formula |

Br3GeRb |

Molecular Weight |

397.81 g/mol |

InChI |

InChI=1S/Br3Ge.Rb/c1-4(2)3; |

InChI Key |

QCFBABGSGCCNOB-UHFFFAOYSA-N |

Canonical SMILES |

[Ge](Br)(Br)Br.[Rb] |

Origin of Product |

United States |

Preparation Methods

The preparation of Pubchem_71339157 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and solvents under controlled conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized protocols to ensure high yield and purity.

Chemical Reactions Analysis

Pubchem_71339157 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pubchem_71339157 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a building block for the synthesis of more complex molecules. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Pubchem_71339157 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem employs two primary methods to identify compounds structurally or functionally related to a query molecule: 2-D similarity ("Similar Compounds") and 3-D similarity ("Similar Conformers") . Below, we compare these approaches in the context of CID 71339156.

Table 1: Key Differences Between 2-D and 3-D Similarity Searches

Table 2: Hypothetical Analog Compounds for CID 71339157*

* Examples are illustrative due to lack of specific data for CID 71339157 in the evidence.

Key Research Findings:

For flexible molecules like CID 71339157 (if eligible for 3-D modeling), combining both methods improves hit rates in drug-repurposing studies .

Biological Relevance: 3-D similar conformers often exhibit higher correlation with bioactivity data than 2-D analogs, as shape complementarity is critical for target binding . Example: A 2016 study found that 3-D similarity identified non-obvious kinase inhibitors missed by 2-D methods .

Limitations :

- 2-D Limitations : Fails to account for stereochemistry or conformational flexibility, leading to false positives in bioactivity predictions .

- 3-D Limitations : Restricted to smaller, rigid molecules (≤50 heavy atoms), excluding ~10% of PubChem compounds .

Data Accessibility and Tools

- Structure Search : Users can input CID 71339157 into PubChem’s Identity/Similarity tab to retrieve 2-D/3-D analogs .

- Programmatic Access : The PUG REST API allows batch similarity searches and descriptor calculations .

- Bioactivity Overlays : The Pathway and BioActivity sections link analogs to shared targets or assays, aiding hypothesis generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.